4-(1-Hydroxyethyl)-2-methoxyphenol

Overview

Description

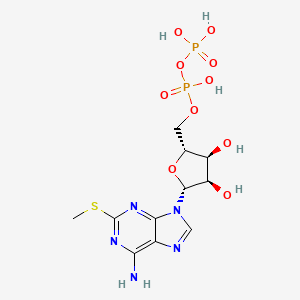

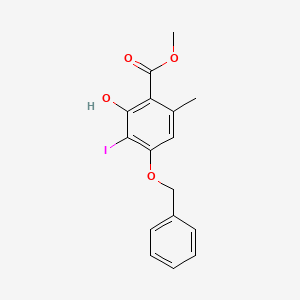

4-(1-Hydroxyethyl)-2-methoxyphenol, also known as 4-HEMP, is an organic compound commonly used in a variety of scientific research applications. It is a hydroxy phenol derivative, which is a type of phenolic compound with a hydroxyl group attached to the benzene ring. 4-HEMP is known for its strong antioxidant properties and its ability to act as a free radical scavenger. It has been studied for its potential to act as an anti-inflammatory, anti-microbial, and anti-viral agent. In addition, 4-HEMP has been studied for its potential to act as a neuroprotective agent and to reduce the risk of cardiovascular disease.

Scientific Research Applications

Thermochemistry and Hydrogen Bonding Studies

4-(1-Hydroxyethyl)-2-methoxyphenol, a derivative of methoxyphenols, is integral in understanding the thermochemistry and hydrogen bonding in antioxidants and biologically active molecules. Varfolomeev et al. (2010) investigated methoxyphenols, highlighting their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. They conducted thermochemical, spectroscopic, and quantum-chemical studies to analyze the thermodynamic properties and pairwise substitution effects in methoxyphenols, contributing significantly to the knowledge of their properties and structures (Varfolomeev et al., 2010).

Applications in Polymer Chemistry

In the field of polymer chemistry, Zhao et al. (2020) synthesized aromatic aliphatic polyesters and polyurethanes using vanillin-derived diols, including this compound. Their research demonstrated the potential of these compounds in sustainable polymer chemistry, contributing to the development of biobased polymers with diverse applications (Zhao et al., 2020).

Biomass Burning Emission Studies

The compound is also valuable in environmental studies, particularly in understanding biomass burning emissions. Coeur-Tourneur et al. (2010) explored the reactivity of methoxyphenols, including this compound, with hydroxyl radicals. Their findings are crucial in assessing the atmospheric lifetime and reactivity of these compounds, which are potential markers for wood smoke emissions (Coeur-Tourneur et al., 2010).

Biological Activity and Antioxidant Properties

Research by Fujisawa et al. (2005) on o-methoxyphenols, which include derivatives of this compound, demonstrated their potential in drug design as chemopreventive and anticancer agents. Their study on the dimerization, reactive oxygen species (ROS) formation, and biological activity of these compounds underscores their importance in medical and pharmaceutical research (Fujisawa et al., 2005).

Synthesis and Structural Analysis

Significant research has been conducted on the synthesis and structural analysis of this compound and its derivatives. Martin (1981) investigated the Friedel-Crafts acylation of 4-methoxyphenol, leading to the synthesis of isomeric acyl-4-methoxyphenols, which are crucial for comparative spectral studies in organic chemistry (Martin, 1981).

properties

IUPAC Name |

4-(1-hydroxyethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRAMWDUCXAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870961 | |

| Record name | 4-(1-Hydroxyethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2480-86-6 | |

| Record name | 4-Hydroxy-3-methoxy-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2480-86-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-methoxy-alpha-methylbenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-(1-Hydroxyethyl)-2-methoxyphenol in beer aging?

A1: this compound (apocynol) is a key degradation product of 4-vinylguaiacol (4VG), a compound contributing to the clove-like aroma in some beers. During beer aging, 4VG levels decrease, leading to the formation of apocynol and, under certain conditions, vanillin []. This transformation results in a shift from the initial clove-like aroma towards a sweeter, vanilla-like flavor profile in aged beers [].

Q2: How is this compound formed during lignin degradation?

A2: this compound can be formed through the oxidative cross-coupling of coniferyl alcohol, a primary lignin monomer, with other phenolic units. This process, often studied in the context of alkaline pulping, leads to the formation of various dilignols, including those with arylglycerol-beta-aryl ether (β-O-4) and phenyl coumarane (β-5) linkages []. The specific conditions and reacting species influence the types and quantities of dilignols produced.

Q3: What are the structural characteristics of this compound?

A3: this compound is a phenolic compound with the molecular formula C9H12O3. While the provided abstracts don't detail specific spectroscopic data, its structure can be deduced from its name and its identification in the cited studies implies the use of techniques like GC-MS and HPLC-ECD [, , ] for characterization.

Q4: How does the structure of this compound relate to its reactivity?

A4: The structure of this compound, featuring a phenolic ring with a hydroxyl group and a methoxy substituent, suggests its potential as both a substrate and a product in various enzymatic reactions. Research shows that Eugenol Oxidase (EUGO) from Rhodococcus jostii RHA1 can catalyze the selective oxidation of the racemic secondary alcohol in this compound []. This demonstrates the compound's susceptibility to enzymatic modifications and its potential role in biosynthetic pathways.

Q5: Are there any known natural sources of this compound?

A5: Yes, this compound has been isolated and identified as a natural component of Chenopodium album []. This plant, commonly known as lamb's quarters, contains a variety of phenolic compounds, including cinnamic acid derivatives, lignans, and other phenolic compounds alongside this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)